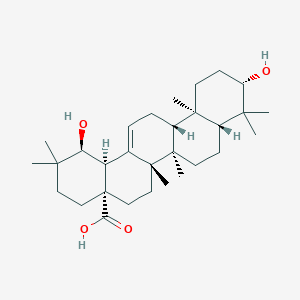

Siaresinol

Description

Siaresinol is a triterpenoid compound identified in natural resins such as Protium heptaphyllum and Siam benzoin (Styrax tonkinensis). It is characterized by the molecular formula C₃₀H₄₈O₄ and is often detected alongside other triterpenes like elemonic acid, α- and β-elemolic acid, and gypsogenin . Structurally, it belongs to the tirucallane group, distinguished by a hydroxyl group at the C-3 position and a carboxyl group at C-21 . This compound's presence in plant resins underscores its role in secondary metabolism, though its bioactivity remains less studied compared to structurally related compounds.

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-16-30(24(33)34)17-15-28(6)18(22(30)23(25)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 |

InChI Key |

KFALHTDSQSJCFC-LLICELPBSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chromatographic Comparisons

The table below summarizes key differences between Siaresinol and two structurally similar triterpenes, Gypsogenin and Maslinic Acid, based on chromatographic and spectroscopic data from Protium heptaphyllum extracts :

| Compound | Molecular Formula | Retention Time (min) | Major Fragments (m/z) | Content in ATCE (% w/w) | Content in AMCE (% w/w) |

|---|---|---|---|---|---|

| This compound | C₃₀H₄₈O₄ | 13.7 | 453.3341, 389.2664 | 2.99 ± 0.15 | Not detected |

| Gypsogenin | C₃₀H₄₆O₄ | 10.4 | 451.3125, 391.2664 | 0.34 ± 0.02 | Not detected |

| Maslinic Acid | C₃₀H₄₈O₄ | 14.6 | 453.3344, 389.2660 | 2.90 ± 0.07 | Not detected |

Key Observations :

- Structural Differences: this compound and Maslinic Acid share the same molecular formula (C₃₀H₄₈O₄) but differ in hydroxylation patterns and ring stereochemistry. Gypsogenin, with C₃₀H₄₆O₄, has a double bond or reduced saturation compared to this compound . this compound's fragmentation pattern (e.g., m/z 453.3341) suggests stability similar to Maslinic Acid but distinct from Gypsogenin, which loses two hydrogen atoms during ionization .

- Chromatographic Behavior: this compound elutes at 13.7 min, between Gypsogenin (10.4 min) and Maslinic Acid (14.6 min), indicating intermediate polarity . Retention times correlate with hydroxyl group positioning, influencing interactions with HPLC stationary phases.

Quantitative Variability Across Extraction Methods

This compound's abundance is highly extraction-dependent:

- In ATCE (acidic triterpene-enriched extract), this compound constitutes 2.99% w/w, comparable to Maslinic Acid (2.90%) but significantly higher than Gypsogenin (0.34%) .

- In AMCE (alternative extract), this compound is undetected, likely due to its lower solubility in non-polar solvents or degradation during processing .

Functional and Bioactive Contrasts

- This compound vs. Gypsogenin: Gypsogenin, a pentacyclic triterpene, is a known precursor to gypsogenic acid, which exhibits cytotoxic activity. This compound’s tirucallane skeleton may confer distinct anti-inflammatory or antimicrobial properties, though these remain unverified . Gypsogenin's lower abundance in extracts suggests higher metabolic instability or biosynthesis constraints compared to this compound .

- This compound vs. Maslinic Acid: Maslinic Acid, an oleanane-type triterpene, is well-documented for its anti-diabetic and anti-cancer effects. This compound’s bioactivity profile is less explored but may differ due to tirucallane-specific interactions with cellular targets .

Natural Occurrence and Esterification

This compound is also identified in Siam benzoin as this compound benzoate, a crystalline ester with benzoic acid. This esterification enhances its stability in resinous matrices, unlike Maslinic Acid and Gypsogenin, which are primarily free acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.